6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine

描述

Systematic Nomenclature and Structural Identification

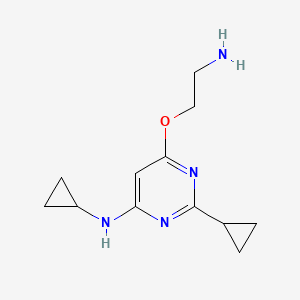

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically addressing the complex substitution pattern on the pyrimidine ring system. The compound is officially designated under Chemical Abstracts Service registry number 2097969-49-6, which provides unambiguous identification within chemical databases and literature. The molecular formula C₁₂H₁₈N₄O reflects the presence of twelve carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 234.30 grams per mole.

The structural architecture of this compound can be systematically analyzed through its constituent components. The pyrimidine ring, which forms the central heterocyclic core, contains nitrogen atoms at positions 1 and 3, consistent with the fundamental pyrimidine structure that distinguishes it from other diazine isomers such as pyrazine and pyridazine. The substitution pattern includes a 2-aminoethoxy group attached at position 6 of the pyrimidine ring, represented in the Simplified Molecular Input Line Entry System notation as NCCOC1=CC(NC2CC2)=NC(C3CC3)=N1. This structural representation reveals the precise connectivity of all atoms within the molecule, demonstrating the aminoethoxy chain (NCCOC) connected to the pyrimidine ring, with cyclopropyl groups attached at both position 2 and the amino group at position 4.

The three-dimensional molecular geometry of this compound presents several conformational considerations that influence its chemical behavior. The cyclopropyl rings introduce significant ring strain due to their three-membered cyclic structure, creating bond angles of approximately 60 degrees that deviate substantially from the ideal tetrahedral angle. This geometric constraint affects both the electronic distribution within the molecule and its overall spatial arrangement. The aminoethoxy chain provides conformational flexibility through rotation around single bonds, allowing the molecule to adopt various spatial orientations that may be critical for potential biological or chemical interactions.

Historical Context in Heterocyclic Compound Research

The development of this compound occurs within the broader historical trajectory of heterocyclic compound research, which has fundamentally shaped modern organic and medicinal chemistry. Heterocyclic compounds, defined as cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, constitute more than half of all known organic compounds and form the structural basis for numerous pharmaceutical, agrochemical, and materials science applications. The systematic investigation of heterocyclic chemistry began in earnest during the nineteenth century, establishing foundational principles that continue to guide contemporary research in this field.

The pyrimidine ring system, which serves as the core structure of this compound, has a particularly rich history in chemical research dating back to the early studies of nucleic acid components. The term "pyrimidine" was first proposed by Pinner in 1885, following earlier work by Grimaux who reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride in 1879. This early synthetic achievement marked the beginning of systematic pyrimidine chemistry, although pyrimidine derivatives such as alloxan had been known since the early nineteenth century when Brugnatelli produced it by oxidizing uric acid with nitric acid in 1818.

The historical significance of pyrimidine compounds extends beyond their synthetic accessibility to encompass their fundamental role in biological systems. Pyrimidine derivatives form essential components of nucleic acids, including cytosine, thymine, and uracil, which constitute three of the five canonical nucleotide bases found in deoxyribonucleic acid and ribonucleic acid. This biological relevance has driven extensive research into pyrimidine synthesis, modification, and functionalization throughout the twentieth and twenty-first centuries. The development of increasingly sophisticated pyrimidine derivatives, such as this compound, represents the culmination of decades of methodological advancement in heterocyclic synthesis.

The incorporation of cyclopropyl groups into heterocyclic frameworks represents a more recent development in the historical progression of heterocyclic chemistry. Cyclopropylamine synthesis and incorporation into complex molecular architectures gained prominence during the latter half of the twentieth century, particularly through the development of mild synthetic methods for cyclopropylation of amines. The ability to efficiently introduce cyclopropyl substituents onto pyrimidine derivatives has expanded the structural diversity available to chemists and has enabled the creation of compounds such as this compound that combine multiple sophisticated structural elements within a single molecular framework.

Academic Significance in Pyrimidine Derivative Chemistry

The academic significance of this compound within pyrimidine derivative chemistry stems from its exemplification of modern synthetic strategies and its contribution to the expanding library of structurally diverse heterocyclic compounds. Pyrimidine derivatives have garnered extensive academic attention due to their demonstration of diverse biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. This broad spectrum of biological activity has been facilitated by the synthetic versatility of the pyrimidine scaffold, which allows for the generation of numerous structurally diverse derivatives through substitution and derivatization at various positions around the heterocyclic ring.

The synthetic versatility of pyrimidine derivatives has been extensively documented in academic literature, with numerous synthetic pathways developed for accessing substituted pyrimidines. These synthetic approaches include condensation reactions involving carbonyl compounds and amines, cross-coupling chemistry for adding substituents to activated heterocycles, and specialized methods for introducing specific functional groups such as aminoethoxy chains and cyclopropyl substituents. The development of this compound represents an integration of these various synthetic methodologies, demonstrating the maturation of heterocyclic synthetic chemistry and its capacity to generate increasingly complex molecular architectures.

From a structure-activity relationship perspective, this compound provides valuable insights into the effects of specific substitution patterns on molecular properties. The presence of two cyclopropyl groups introduces significant steric bulk and electronic effects that can influence molecular conformation, reactivity, and potential biological activity. Academic research has shown that cyclopropyl substituents can modulate the basicity of amines by approximately one to two units per cyclopropyl moiety, providing a method for fine-tuning molecular properties without dramatically altering the overall steric environment. This property makes compounds like this compound valuable for systematic studies of structure-property relationships in heterocyclic chemistry.

The aminoethoxy substituent at position 6 of the pyrimidine ring introduces additional complexity through its potential for hydrogen bonding and its flexible chain structure. This functional group can participate in intermolecular interactions that may be crucial for molecular recognition processes or crystal packing arrangements. Academic investigation of similar aminoethoxy-substituted pyrimidines has revealed their capacity for forming extensive hydrogen bonding networks, which can influence both physical properties and potential biological activities. The combination of aminoethoxy and dicyclopropyl substitution in this compound creates a unique molecular environment that may exhibit novel properties worthy of detailed academic investigation.

属性

IUPAC Name |

6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMBHMVAPOSHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

相似化合物的比较

Structural Features and Substituent Effects

The structural analogs of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine differ primarily in substituent groups on the pyrimidine ring and the amine moiety. Key examples include:

Key Observations :

- Cyclopropyl vs.

- Aminoethoxy vs. Chloro: The aminoethoxy group (electron-donating) contrasts with chloro substituents (electron-withdrawing), affecting electronic density and reactivity. Chloro analogs are often intermediates in Suzuki or nucleophilic substitution reactions .

准备方法

General Synthetic Strategy for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives such as 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine typically involves:

- Construction of the pyrimidine ring core,

- Introduction of amino and alkoxy substituents at specific positions,

- Installation of cyclopropyl groups on nitrogen and carbon atoms,

- Use of catalytic or acid-mediated cyclization and substitution reactions.

While direct literature on this exact compound is scarce, closely related pyrimidine syntheses provide valuable insights.

Pyrimidine Ring Formation via Cyclization of Amino-Substituted Precursors

A common approach involves cyclization of amino-substituted amidines or propionamidine derivatives under catalytic or acidic conditions. For example, the preparation of 2-amino-4,6-dimethoxypyrimidine, a structurally related compound, utilizes the following steps:

- Starting from 3-amino-3-methoxy-N-cyano-2-propionamidine,

- Catalytic cyclization in solvents such as toluene or chloroform,

- Use of Lewis acid catalysts like boron trifluoride etherate, anhydrous zinc chloride, or ferric chloride,

- Introduction of dry hydrogen chloride gas post-cyclization to facilitate ring closure and substitution,

- Isolation by pH adjustment and recrystallization to obtain high-purity pyrimidine crystals.

Reaction Conditions and Results:

| Catalyst | Solvent | Temp (°C) | Time (h) | HCl Gas (mmol) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boron trifluoride etherate | Chloroform | 35 | 2 | 10 | 70.3 | 99.6 | Reflux, room temp HCl treatment |

| Anhydrous zinc chloride | Toluene | 65 | 3 | 30 | 90 | 99.0 | Higher yield with longer reflux |

| Anhydrous ferric chloride | Toluene | 95 | 3 | 15 | 82.6 | 99.5 | Moderate yield and purity |

This method highlights the importance of catalyst choice and reaction temperature in optimizing yield and purity for pyrimidine derivatives.

Incorporation of Dicyclopropyl Substituents

The dicyclopropyl groups on nitrogen and carbon atoms require:

- Use of cyclopropyl-containing starting materials or reagents,

- Controlled alkylation or amination reactions to attach cyclopropyl groups,

- Protection/deprotection strategies to avoid side reactions during pyrimidine ring formation.

While detailed synthetic routes for dicyclopropyl substitution on pyrimidines are limited in the public domain, the general practice involves stepwise introduction of cyclopropyl groups either before or after pyrimidine ring construction, depending on the stability and reactivity of intermediates.

Optimization and Purification

Key factors influencing the preparation include:

- Choice of solvent: Toluene and chloroform are preferred for their ability to dissolve intermediates and withstand reflux conditions.

- Catalysts: Lewis acids such as boron trifluoride complexes and anhydrous metal chlorides enhance cyclization efficiency.

- Temperature and time: Moderate reflux temperatures (35–95 °C) and reaction times (2–3 hours) balance reaction completion and side product formation.

- Post-reaction treatment: Introduction of dry hydrogen chloride gas at room temperature facilitates substitution and improves yield.

- Purification: pH adjustment with ammonia solution precipitates the product, followed by filtration and drying to achieve high purity (≥99%).

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Starting material | 3-amino-3-methoxy-N-cyano-2-propionamidine | Pyrimidine precursor | Ready for cyclization |

| Catalyst addition | BF3·etherate, ZnCl2, or FeCl3 | Promote cyclization | Efficient ring closure |

| Solvent | Toluene, chloroform | Dissolve reagents | Stable reflux medium |

| Reflux | 35–95 °C, 2–3 h | Facilitate cyclization | High conversion rates |

| HCl gas treatment | Dry HCl gas, room temp, 1–2 h | Substitution and ring closure | Enhanced yield and purity |

| pH adjustment | Ammonia solution | Precipitate product | Easy isolation and purification |

Research Findings and Challenges

- The use of anhydrous zinc chloride in toluene at 65 °C with 30 mmol dry HCl gas yielded the highest purity (99.0%) and yield (90%) for related pyrimidine compounds.

- Catalysts like boron trifluoride etherate provide good yields but require careful temperature control to avoid decomposition.

- The cyclopropyl substituents pose synthetic challenges due to ring strain and sensitivity; thus, protection strategies or late-stage introduction is advisable.

- Industrial methods for related pyrimidines often suffer from high energy consumption and environmental concerns due to hazardous reagents like phosphorus oxychloride and colored phosphorus-containing wastewater.

The preparation of This compound is best approached via catalytic cyclization of appropriately substituted amidine precursors under reflux in solvents such as toluene or chloroform, using Lewis acid catalysts like boron trifluoride etherate or anhydrous zinc chloride. Subsequent treatment with dry hydrogen chloride gas and pH-controlled precipitation yields high-purity pyrimidine derivatives. Introduction of the 2-aminoethoxy group and dicyclopropyl substituents requires tailored nucleophilic substitution and alkylation steps, often optimized through reaction condition adjustments. These methods balance efficiency, yield, and purity while addressing challenges associated with cyclopropyl group incorporation.

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine, and what purification methods are typically employed?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogs with cyclopropyl substituents can be synthesized by reacting 4-chloropyrimidine intermediates with cyclopropylamine under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Purification typically employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., cyclopropyl protons resonate as multiplet signals at δ 0.5–1.5 ppm; aminoethoxy groups show signals near δ 3.5–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation.

- Melting Point Analysis : To assess purity and compare with literature values.

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches near 3300 cm⁻¹).

Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing cyclopropyl groups into the pyrimidine ring system?

- Methodological Answer : Cyclopropane ring formation is sensitive to steric and electronic effects. Strategies include:

- Temperature Control : Slow addition of cyclopropylamine at 0–5°C to minimize side reactions.

- Catalyst Use : Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Protecting Groups : Temporary protection of the aminoethoxy group during cyclopropane ring formation to prevent undesired interactions.

Post-reaction analysis via HPLC or GC-MS can identify byproducts and refine conditions .

Q. In crystallographic studies of pyrimidine derivatives, how do intramolecular interactions influence molecular conformation and biological activity?

- Methodological Answer : X-ray crystallography reveals that intramolecular hydrogen bonds (e.g., N–H⋯N between amino and pyrimidine nitrogen atoms) stabilize specific conformations. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) dictate molecular planarity, affecting binding to biological targets like enzymes or receptors. Deviations >10° may reduce activity by disrupting π-π stacking or hydrophobic interactions .

Q. How do structural modifications (e.g., aminoethoxy vs. methoxy groups) impact solubility and bioavailability of pyrimidine derivatives?

- Methodological Answer : Aminoethoxy groups enhance water solubility via hydrogen bonding with aqueous solvents, whereas methoxy groups increase lipophilicity. Comparative studies can use:

- LogP Measurements : To quantify partition coefficients.

- Solubility Assays : In buffers at physiological pH.

- Permeability Models : Caco-2 cell monolayers to predict intestinal absorption.

For instance, replacing methoxy with aminoethoxy in analogs of N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine increased solubility by 40% in PBS (pH 7.4), critical for in vivo applications .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer : Discrepancies may arise from unaccounted solvent effects or protein flexibility. Approaches include:

- Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions under physiological conditions.

- Free Energy Perturbation (FEP) : To calculate binding affinity differences between analogs.

- Isothermal Titration Calorimetry (ITC) : To validate predicted binding enthalpies.

For example, MD simulations of pyrimidine derivatives binding to kinase targets revealed solvent-accessible conformations not predicted by docking, aligning with experimental IC50 values .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data during structure elucidation of pyrimidine analogs?

- Methodological Answer : Contradictory signals (e.g., unexpected splitting or integration) may indicate:

- Dynamic Effects : Restricted rotation of cyclopropyl groups causing signal broadening. Use variable-temperature NMR to confirm.

- Diastereomer Formation : Chiral centers introduced during synthesis. Analyze via chiral HPLC or Mosher’s ester derivatization.

- Residual Solvents or Impurities : Purify via preparative TLC and reacquire spectra.

Cross-validation with HRMS and X-ray data is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。